molecular formula C10H8BrNO2 B1528802 (3-(3-Bromophenyl)isoxazol-5-yl)methanol CAS No. 887574-50-7

(3-(3-Bromophenyl)isoxazol-5-yl)methanol

Cat. No.: B1528802
CAS No.: 887574-50-7
M. Wt: 254.08 g/mol
InChI Key: ZRSMMLKIHWWANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical and Chemical Properties Analysis

“(3-(3-Bromophenyl)isoxazol-5-yl)methanol” is a solid compound . It has a molecular weight of 254.08 . It is soluble in organic solvents but insoluble in water.

Scientific Research Applications

Asymmetric Synthesis Applications

The compound has been involved in the efficient synthesis of [1-(Silylmethyl)allenyl]methanols, which were synthesized from aldehydes and (4-bromobut-2-ynyl)trimethylsilane. This method showcased good yields and enantioselectivities, highlighting the compound's utility in producing (1,3-butadien-2-yl)methanols with no regioselectivity issues and tolerating a wide range of functionalities (Durán-Galván & Connell, 2010).

Functional Isoxazole Derivatives Synthesis

In the synthesis of functional isoxazole derivatives, (3-(3-Bromophenyl)isoxazol-5-yl)methanol's derivatives, specifically (5-arylisoxazol-3-yl)chloromethanes, reacted with substituted phenols under Williamson reaction conditions. This process led to the formation of various 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles, demonstrating the compound's role in creating structurally diverse isoxazoles with potential application in drug development and materials science (Potkin et al., 2015).

Methanol Utilization in Organic Synthesis

A study on using methanol as both a C1 synthon and H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes underscores the broader context in which related compounds can be applied. Although not directly involving this compound, this research highlights the ongoing exploration of methanol's role in organic synthesis, potentially aligning with the compound's utility in reactions requiring methanol (Sarki et al., 2021).

Antioxidant Activity of Bromophenols

Bromophenols isolated from marine sources have shown significant antioxidant activity, suggesting potential health and pharmaceutical applications. While the specific compound was not directly mentioned, the research on bromophenols' antioxidant properties provides insight into how structurally similar bromophenol derivatives might offer beneficial effects (Li et al., 2011).

Safety and Hazards

The safety data sheet for “(3-(3-Bromophenyl)isoxazol-5-yl)methanol” suggests that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

[3-(3-bromophenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSMMLKIHWWANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(3-Bromophenyl)isoxazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3-(3-Bromophenyl)isoxazol-5-yl)methanol
Reactant of Route 3
Reactant of Route 3
(3-(3-Bromophenyl)isoxazol-5-yl)methanol
Reactant of Route 4
Reactant of Route 4
(3-(3-Bromophenyl)isoxazol-5-yl)methanol
Reactant of Route 5
(3-(3-Bromophenyl)isoxazol-5-yl)methanol
Reactant of Route 6
Reactant of Route 6
(3-(3-Bromophenyl)isoxazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.